molecular formula C17H10Cl3FN2O2 B11027591 N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11027591
M. Wt: 399.6 g/mol
InChI Key: XWMQRPTYCQSNRF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple halogen substitutions, making it a subject of interest in various chemical and biological studies.

Properties

Molecular Formula

C17H10Cl3FN2O2

Molecular Weight

399.6 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H10Cl3FN2O2/c1-8-14(17(24)22-9-5-6-13(21)12(20)7-9)16(23-25-8)15-10(18)3-2-4-11(15)19/h2-7H,1H3,(H,22,24)

InChI Key

XWMQRPTYCQSNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Halogenation: Introduction of chlorine and fluorine atoms is done via electrophilic aromatic substitution reactions using reagents like chlorine gas (Cl₂) and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the oxazole derivative and an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing reactors that allow precise control over reaction conditions.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and control temperature.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-phenyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-thiazole-4-carboxamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can significantly affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

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